molecular formula C14H11ClN2O7 B12569375 Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate CAS No. 201735-85-5

Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate

Cat. No.: B12569375
CAS No.: 201735-85-5
M. Wt: 354.70 g/mol
InChI Key: ZDOXWCXOZJFOQV-UHFFFAOYSA-M
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Description

Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitrophenyl group at the 2-position. The perchlorate anion is associated with the pyridinium cation, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This process can be initiated by the phenacylation of 2-pyridones, followed by cyclization in the presence of mineral acids . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Mechanism of Action

The mechanism of action of Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing nitrophenyl group and the electron-donating methyl group, which modulate its chemical behavior. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Properties

CAS No.

201735-85-5

Molecular Formula

C14H11ClN2O7

Molecular Weight

354.70 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate

InChI

InChI=1S/C14H11N2O3.ClHO4/c1-10-3-2-4-14-15(10)9-13(19-14)11-5-7-12(8-6-11)16(17)18;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZDOXWCXOZJFOQV-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+]2C=C(OC2=CC=C1)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

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